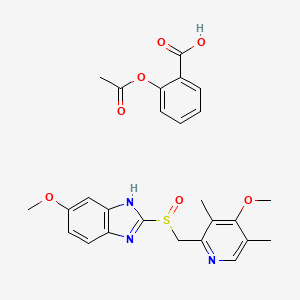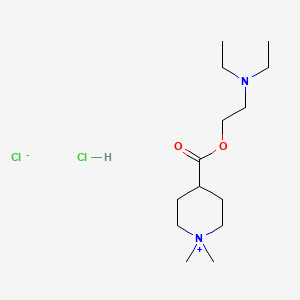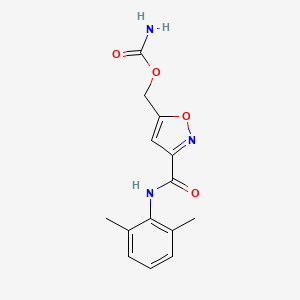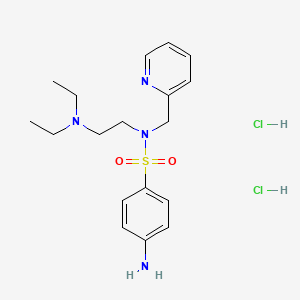
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(2-pyridylmethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(2-pyridylmethyl)-, dihydrochloride is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicine. This particular compound is a derivative of sulfanilamide, modified to enhance its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(2-pyridylmethyl)-, dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with sulfanilamide.
Alkylation: The sulfanilamide is alkylated with 2-diethylaminoethyl chloride and 2-pyridylmethyl chloride under basic conditions.
Purification: The product is purified using recrystallization or chromatography techniques.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
Sulfanilamide derivatives typically undergo the following types of reactions:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on bacterial growth and metabolism.
Medicine: Potential use as an antibacterial agent.
Industry: May be used in the development of new pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of sulfanilamide derivatives typically involves the inhibition of bacterial dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. This inhibition leads to the disruption of bacterial DNA synthesis and cell growth. The specific molecular targets and pathways for this compound would need to be confirmed through experimental studies.
類似化合物との比較
Similar Compounds
Sulfanilamide: The parent compound, known for its antibacterial properties.
Sulfadiazine: Another sulfonamide derivative with similar antibacterial activity.
Sulfamethoxazole: Commonly used in combination with trimethoprim for its antibacterial effects.
Uniqueness
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(2-pyridylmethyl)-, dihydrochloride is unique due to its specific modifications, which may enhance its pharmacological properties compared to other sulfonamides. These modifications can potentially improve its efficacy, reduce resistance, and alter its pharmacokinetic profile.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
特性
CAS番号 |
102395-80-2 |
|---|---|
分子式 |
C18H28Cl2N4O2S |
分子量 |
435.4 g/mol |
IUPAC名 |
4-amino-N-[2-(diethylamino)ethyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide;dihydrochloride |
InChI |
InChI=1S/C18H26N4O2S.2ClH/c1-3-21(4-2)13-14-22(15-17-7-5-6-12-20-17)25(23,24)18-10-8-16(19)9-11-18;;/h5-12H,3-4,13-15,19H2,1-2H3;2*1H |
InChIキー |
WWVIAMZLKLDVMJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN(CC1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)


![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)
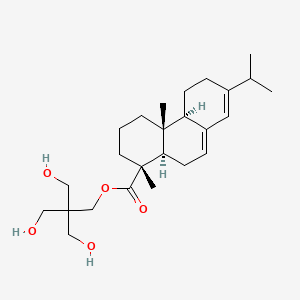


![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
